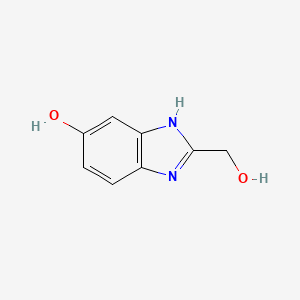

5-Hydroxy-2-(hydroxymethyl)benzimidazole

説明

5-Hydroxy-2-(hydroxymethyl)benzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(hydroxymethyl)benzimidazole typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions, followed by oxidation to introduce the hydroxyl group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial in industrial settings to ensure high purity and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydrogenated benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

科学的研究の応用

5-Hydroxy-2-(hydroxymethyl)benzimidazole, a derivative of benzimidazole, is a heterocyclic compound with a range of biological activities, particularly as a potential anticancer therapeutic .

General properties of benzimidazoles:

- Benzimidazole derivatives have demonstrated applications in therapeutic areas such as antiulcer, anticancer, and anthelmintic treatments .

- Substitution at the 1, 2, 5, and/or 6-positions of benzimidazole allows for unique properties, including antimicrobial, anti-tuberculosis, anti-viral, anti-inflammatory, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial activities .

- Benzimidazoles can readily accept or donate protons, facilitating diverse weak interactions that enable binding with a broad spectrum of therapeutic targets .

Anticancer applications of benzimidazole derivatives:

- MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate): MBIC is a microtubule inhibitor that induces mitosis and stimulates mitochondria-dependent intrinsic apoptotic cell death in cervical cancer . Cervical cancer cells treated with MBIC exhibited G2-M phase arrest followed by cancer cell death . MBIC inhibits microtubule polymerization through the up-regulation of cyclin B1, cyclin-dependent kinase 1 (CDK1), and budding uninhibited by benzimidazole-related 1 (BubR1) proteins and down-regulation of the Aurora B protein, indicating mitotic arrest. MBIC also demonstrated cytotoxicity against hepatocellular carcinoma cells via reactive oxygen species (ROS)-mediated activation of the JNK signaling cascade .

- Nocodazole (methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate): Nocodazole functions as a tubulin destabilizer that disrupts microtubule formation, leading to cell cycle arrest and cell death . Breast cancer cells treated with nocodazole undergo p21-associated cell cycle arrest at G1 and G2 phases .

- Compound 5l: This imidazo[1,5-a]pyridine-benzimidazole hybrid showed cytotoxic activity against human cancer cell lines, displaying no cytotoxicity in normal human embryonic kidney (HEK-293) cells . Its cytotoxic effects are attributed to its binding pattern to the colchicine binding site of tubulin, suppressing tubulin polymerization and resulting in ROS production and mitochondrial-dependent cell death of MCF-7 breast cancer cells . It also inhibits tubulin polymerization and the p13/AKT pathway to retard breast tumor growth .

- Compound 5a (2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide): This 2-aryl benzimidazole is a multi-target RTK inhibitor against EGFR, VEGFR-2, and PDGFR . It blocks the erythroblastic leukemia viral oncogene homologue (ErbB) family of transmembrane receptor tyrosine kinases (RTKs), including EGFR and HER2, which are over-expressed in breast cancer . Compound 5a also upregulates the death receptor 5 (DR5) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway in EGFR-positive, HER2-positive, and EGFR/HER2-double-negative breast cancer cells .

作用機序

The mechanism of action of 5-Hydroxy-2-(hydroxymethyl)benzimidazole involves its interaction with various molecular targets. The hydroxyl and hydroxymethyl groups allow for hydrogen bonding and other interactions with biological macromolecules. This can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects.

類似化合物との比較

- 2-Hydroxybenzimidazole

- 5,6-Dimethylbenzimidazole

- 2-(Hydroxymethyl)benzimidazole

Comparison: 5-Hydroxy-2-(hydroxymethyl)benzimidazole is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and potential for hydrogen bonding. This makes it more versatile in chemical synthesis and potentially more effective in biological applications compared to its analogs.

生物活性

5-Hydroxy-2-(hydroxymethyl)benzimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide an in-depth overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of both hydroxyl and hydroxymethyl groups, enhancing its reactivity and potential for hydrogen bonding. This structural uniqueness makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various benzimidazole derivatives, it was found that compounds with similar structures showed effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of hydroxyl groups enhances antibacterial efficacy .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 8 µg/mL | |

| Pseudomonas aeruginosa | 10 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies focusing on its mechanism of action. Similar compounds in the benzimidazole class have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related benzimidazole derivatives demonstrated IC50 values below 10 µM against several human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancers .

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | <10.4 |

| A549 | <10.0 | |

| PC3 | <9.0 |

The primary mechanism through which this compound exerts its biological effects involves binding to tubulin proteins, which disrupts microtubule dynamics during cell division. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, the compound's ability to interact with various molecular targets suggests a multifaceted approach to its therapeutic potential .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives demonstrated that compounds similar to this compound showed potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that structural modifications could enhance efficacy against these pathogens .

- Anticancer Studies : In vitro studies involving human melanoma SK-Mel 5 cells revealed that derivatives of benzimidazoles exhibited significant antiproliferative activity. The compounds were tested for their ability to induce apoptosis, with flow cytometry confirming increased apoptotic rates in treated cells compared to controls .

Future Directions

The ongoing research into the biological activities of this compound indicates promising potential for developing new antimicrobial and anticancer agents. Future studies should focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes to produce this compound at scale.

- Exploring Combinations : Investigating synergistic effects when combined with other therapeutic agents.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

特性

IUPAC Name |

2-(hydroxymethyl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-8-9-6-2-1-5(12)3-7(6)10-8/h1-3,11-12H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYKTANNAJZKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。